molecular formula C8H4BrClN2 B1520619 7-Bromo-2-chloroquinazoline CAS No. 953039-66-2

7-Bromo-2-chloroquinazoline

Cat. No. B1520619
M. Wt: 243.49 g/mol
InChI Key: LEVIQMAFISIVMA-UHFFFAOYSA-N
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Patent
US07932262B2

Procedure details

A 0.5M suspension of 7-bromoquinazolin-2-ol in phosphorus oxychloride was heated to 110° C. in an oil bath for 1 h. The mixture was cooled to room temperature. Volatiles were removed under reduced pressure. The residue was triturated with ice water. The solid was collected by filtration and air dried to give product in 65% yield. ES/MS m/z 243/245 (MH+).
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[N:7][C:8](O)=[N:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:15])=O>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[N:7][C:8]([Cl:15])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C=NC(=NC2=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ice water
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give product in 65% yield

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C2C=NC(=NC2=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.